molecular formula C11H7F3N2O2S B13669373 Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate

Cat. No.: B13669373
M. Wt: 288.25 g/mol
InChI Key: MJMIFMFGQWYHAC-UHFFFAOYSA-N
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Description

Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with a trifluoromethyl-substituted pyridine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is stirred at a specific temperature, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is extracted and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate stands out due to the presence of both a trifluoromethyl group and a thiazole ring, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity and potential as a pharmacophore.

Properties

Molecular Formula

C11H7F3N2O2S

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7F3N2O2S/c1-18-10(17)7-5-19-9(16-7)6-2-3-8(15-4-6)11(12,13)14/h2-5H,1H3

InChI Key

MJMIFMFGQWYHAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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